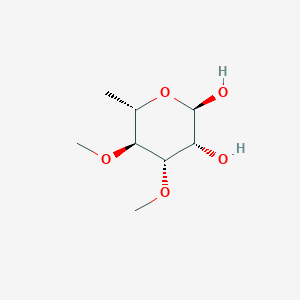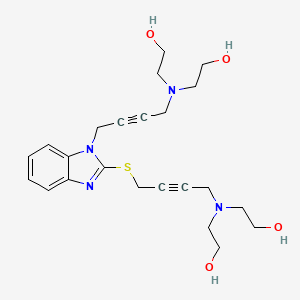
Ethanol, 2,2'-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and thioether groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Benzimidazol-Kerns, gefolgt von der Einführung der Butinyl- und Thioethergruppen. Der letzte Schritt beinhaltet die Addition der Bis(2-hydroxyethyl)aminogruppe. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsparameter wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln ist entscheidend, um Verunreinigungen und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen oxidiert werden.
Reduktion: Die Verbindung kann zu einfacheren Alkoholen oder Aminen reduziert werden.
Substitution: Die Amino- und Thioethergruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Halogenide. Die Reaktionen erfordern typischerweise spezifische Bedingungen wie wasserfreie Umgebungen oder inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Aldehyden oder Ketonen führen, während die Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Signaltransduktion oder die Interferenz mit zellulären Prozessen umfassen.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
- Ethanol, 2,2’-(phenylimino)bis-
- Ethanol, 2,2’-[(1-methylethyl)imino]bis-
Einzigartigkeit
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- ist aufgrund seiner spezifischen Kombination funktioneller Gruppen und seines Potenzials für vielfältige Anwendungen einzigartig. Seine Struktur ermöglicht mehrere Punkte der chemischen Modifikation, was es zu einer vielseitigen Verbindung für Forschung und industrielle Nutzung macht.
Eigenschaften
CAS-Nummer |
112093-98-8 |
|---|---|
Molekularformel |
C23H32N4O4S |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[bis(2-hydroxyethyl)amino]but-2-ynylsulfanyl]benzimidazol-1-yl]but-2-ynyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H32N4O4S/c28-16-12-25(13-17-29)9-3-4-11-27-22-8-2-1-7-21(22)24-23(27)32-20-6-5-10-26(14-18-30)15-19-31/h1-2,7-8,28-31H,9-20H2 |
InChI-Schlüssel |
GFBZQMVXJYQNJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC#CCN(CCO)CCO)SCC#CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





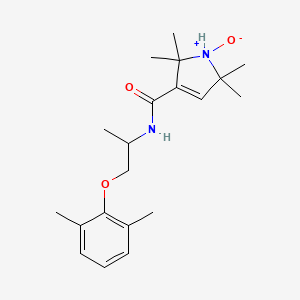




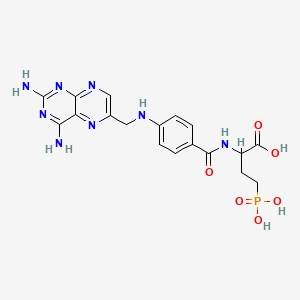

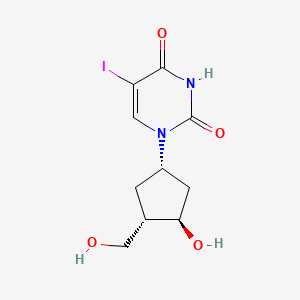
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
